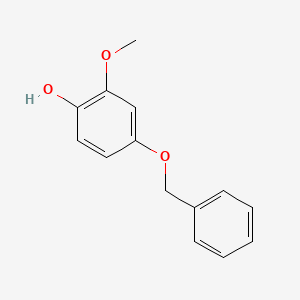

4-(Benzyloxy)-2-methoxyphenol

Description

Significance of Substituted Phenolic Structures in Medicinal Chemistry and Natural Products

Substituted phenolic structures are indispensable scaffolds in the development of pharmaceuticals and are widespread in nature. fluorochem.co.uknih.gov A comprehensive analysis of FDA-approved drugs reveals that phenols and phenolic ethers are recurring motifs, with 371 such structures identified, a significant portion of which are natural products or their derivatives. imist.masigmaaldrich.com These compounds exhibit a vast array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. nih.govrsc.orgjddtonline.info

The substitution pattern on the phenolic ring is a determining factor for the molecule's biological function and properties. rsc.orgjddtonline.info For instance, the presence of electron-donating groups like methoxy (B1213986) (-OCH₃) can enhance the reactivity of the benzene (B151609) ring. This structural diversity allows for the fine-tuning of a molecule's interaction with biological targets, such as enzymes and receptors. Consequently, the synthesis of variously substituted phenols is a major focus for organic chemists aiming to create new therapeutic agents. jddtonline.info

Overview of the Chemical Landscape of 4-(Benzyloxy)-2-methoxyphenol and Related Aromatic Ethers

This compound is an aromatic ether with the chemical formula C₁₄H₁₄O₃. nih.govccspublishing.org.cn Its structure is characterized by a phenol (B47542) ring substituted with a methoxy group at position 2 and a benzyloxy group (a benzyl (B1604629) group linked via an ether bond) at position 4. This compound can be viewed as a derivative of guaiacol (B22219) (2-methoxyphenol), a common structural motif in natural products. The benzyloxy group often serves as a protecting group for the phenol's hydroxyl function during multi-step organic syntheses, which can be removed in a later step to yield the free phenol.

The chemical landscape around this compound is rich with structurally related molecules that have been investigated for their biological activities. These include:

Positional Isomers: Compounds like 4-(Benzyloxy)-3-methoxyphenol and 2-(benzyloxy)-4-methoxyphenol, where the arrangement of the substituent groups is altered, leading to different electronic and steric properties. sigmaaldrich.comgoogle.com

Functional Group Derivatives: Related structures include 4-(benzyloxy)-2-methoxybenzaldehyde, where the hydroxyl group is replaced by an aldehyde, and various derivatives formed by reactions at the phenolic hydroxyl. nih.govevitachem.com

Core Structure Analogs: The 2-methoxyphenol core is found in numerous bioactive molecules. For example, 4-Allyl-2-methoxyphenol (Eugenol) is a well-known natural product used as a precursor for synthesizing pyrazole (B372694) derivatives with a wide range of biological activities. imist.ma

The specific placement of the methoxy and benzyloxy groups in this compound influences its reactivity, particularly in electrophilic aromatic substitution and in its capacity as a precursor for more complex molecular architectures. uni-due.de

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is primarily driven by its significant utility as a versatile building block in the synthesis of complex, biologically active molecules. rsc.org While not typically an end-product itself, its structure contains the key features of the guaiacol-type core that is central to many natural products and pharmaceutical agents. Its value lies in its role as a synthetic intermediate, enabling the construction of targeted molecules for chemical biology research and drug discovery.

Key research findings underscore this rationale:

Synthesis of Anticancer Agents: A derivative, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), which shares the benzyloxy-methoxyphenyl core, has demonstrated significant anti-metastatic effects in hepatocellular carcinoma cell lines. This highlights the potential of this scaffold in developing new cancer therapies.

Access to Bioactive Natural Products: The compound is a key intermediate in the synthesis of natural products. For example, it has been utilized in the concise synthesis of Broussonone A, a p-quinol natural product with inhibitory activity against pancreatic lipase.

Development of Novel Antibacterials: Phenanthridine derivatives synthesized using precursors related to this compound have shown high antibacterial activity against several bacterial strains, including Bacillus subtilis and Micrococcus luteus. rsc.org

Foundation for Chemical Probes: The structure serves as a platform for creating chemical probes to study biological processes. By modifying the core structure, researchers can develop molecules that interact with specific biological targets, helping to elucidate complex cellular mechanisms.

Therefore, a thorough investigation of this compound's synthetic routes and reactivity is crucial for advancing the fields of medicinal chemistry and natural product synthesis.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused academic review of this compound. The primary objective is to detail its chemical nature and establish its importance as a synthetic precursor in chemical biology and medicinal chemistry. This will be achieved by:

Placing the compound within the significant class of substituted phenolic ethers.

Detailing the chemical properties and structural relationships with other relevant compounds.

Justifying the scientific interest in the compound through its application in synthesizing molecules with demonstrable biological activity.

Compiling key data and compound information to serve as a useful reference for researchers in the field.

Compound Information Table

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPBKOIBAOKGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Benzyloxy 2 Methoxyphenol and Its Analogues

Established Methodologies for the Preparation of 4-(Benzyloxy)-2-methoxyphenol

The preparation of this compound can be accomplished through several established synthetic pathways, including multi-step routes from readily available precursors like guaiacol (B22219) derivatives, direct benzylation of hydroxylated precursors, and nucleophilic substitution reactions.

Multi-Step Synthetic Routes from Guaiacol Derivatives and Related Phenols

Guaiacol and its derivatives serve as versatile starting materials for the synthesis of this compound. One illustrative multi-step synthesis involves the initial acylation of a guaiacol derivative, followed by a rearrangement and subsequent benzylation.

A notable example is the synthesis starting from acetovanillone (B370764) (4-hydroxy-3-methoxyacetophenone), a derivative of guaiacol. The synthesis proceeds through the following key steps:

Benzylation of Acetovanillone: The phenolic hydroxyl group of acetovanillone is protected as a benzyl (B1604629) ether. This is typically achieved by reacting acetovanillone with benzyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-benzyloxy-3-methoxyacetophenone. usda.gov

Baeyer-Villiger Oxidation: The resulting acetophenone (B1666503) is then subjected to a Baeyer-Villiger oxidation. This reaction converts the acetyl group into an acetate (B1210297) ester, yielding 4-benzyloxy-2-methoxyphenyl acetate.

Hydrolysis: The final step is the hydrolysis of the acetate ester to the corresponding phenol (B47542), affording the target molecule, this compound.

This multi-step approach allows for the strategic introduction of the desired functional groups and provides a reliable route to the target compound.

Benzylation Reactions of Hydroxylated Precursors (e.g., 2-hydroxy-4-methoxybenzaldehyde)

A more direct approach involves the selective benzylation of a hydroxylated precursor that already contains the methoxy (B1213986) and another functional group at the desired positions. A common precursor for this strategy is 2-hydroxy-4-methoxybenzaldehyde (B30951).

The synthesis involves the direct O-benzylation of the hydroxyl group at the 4-position. This is a classic Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile and attacks the benzyl halide.

| Precursor | Reagent | Base | Solvent | Product |

| 2-hydroxy-4-methoxybenzaldehyde | Benzyl bromide | Potassium carbonate | Acetone | 4-(Benzyloxy)-2-hydroxybenzaldehyde |

This method is advantageous due to its straightforward nature. However, the presence of multiple hydroxyl groups in a precursor, such as in 2,4-dihydroxybenzaldehyde, necessitates careful control of reaction conditions to ensure regioselectivity.

Nucleophilic Substitution and Etherification Approaches in Aryl Ether Synthesis

The formation of the benzyloxy ether linkage in this compound is a prime example of aryl ether synthesis, which is commonly achieved through nucleophilic substitution reactions. The Williamson ether synthesis is a cornerstone of this approach. masterorganicchemistry.comjk-sci.comfrancis-press.comwikipedia.orgfrancis-press.com

The general mechanism involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an S(_N)2 reaction. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a 2-methoxyhydroquinone (B1205977) derivative with a benzyl halide.

The key components of this reaction are:

Nucleophile: A phenoxide ion, generated from the corresponding phenol.

Electrophile: A benzyl halide, such as benzyl bromide or benzyl chloride.

Base: A suitable base to deprotonate the phenol, such as potassium carbonate or sodium hydride. jk-sci.com

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is often used to facilitate the S(_N)2 reaction. jk-sci.com

This method is widely applicable for the synthesis of a variety of aryl ethers and offers a reliable route to this compound, provided a suitable hydroxylated precursor is available.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. This includes the selection of appropriate catalytic systems, solvents, and strategies to control regioselectivity.

Catalytic Systems and Solvent Effects in Etherification Reactions

The choice of catalyst and solvent can significantly impact the rate and yield of etherification reactions. In the context of the Williamson ether synthesis, various catalytic systems have been explored to enhance its efficiency.

Catalytic Systems:

Phase-Transfer Catalysts (PTCs): PTCs, such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between a water-soluble phenoxide and an organic-soluble benzyl halide. This is particularly useful when dealing with reactants with different solubility profiles.

Metal-Based Catalysts: While the Williamson ether synthesis is not typically catalytic in the traditional sense, related cross-coupling reactions for aryl ether formation often employ copper or palladium catalysts. These are generally used for the coupling of aryl halides with alcohols.

Solvent Effects:

The solvent plays a crucial role in S(_N)2 reactions like the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide salt, leaving the anionic nucleophile relatively free to attack the electrophile.

| Solvent | Dielectric Constant (ε) | General Effect on SN2 Reactions |

| Acetone | 21 | Good |

| Dimethylformamide (DMF) | 37 | Excellent |

| Dimethyl sulfoxide (B87167) (DMSO) | 47 | Excellent |

| Acetonitrile | 38 | Good |

The use of these solvents can lead to significantly higher reaction rates and yields compared to protic solvents, which can solvate and deactivate the nucleophile through hydrogen bonding.

Regioselective Synthesis and Isomer Control

When synthesizing substituted phenols like this compound from precursors with multiple reactive sites, regioselectivity is a critical consideration. Achieving control over which hydroxyl group is benzylated is paramount to avoiding the formation of undesired isomers.

Several strategies can be employed to achieve regioselective synthesis:

Protecting Groups: One of the most common methods is the use of protecting groups. A more reactive hydroxyl group can be temporarily blocked with a protecting group, allowing the desired hydroxyl group to be selectively functionalized. The protecting group is then removed in a subsequent step.

Steric Hindrance: The inherent steric environment around a hydroxyl group can influence its reactivity. A less sterically hindered hydroxyl group will generally react faster in an S(_N)2 reaction.

Electronic Effects: The electronic properties of the aromatic ring can influence the acidity of the different hydroxyl groups. The more acidic phenol will be more readily deprotonated to form the reactive phenoxide ion.

Catalyst Control: In some cases, the choice of catalyst or reaction conditions can influence the regioselectivity of the reaction. For instance, in the hydroxymethylation of guaiacol, zeolite catalysts favor para-substitution, while basic oxides favor ortho-substitution. researchgate.net

By carefully considering these factors, it is possible to direct the benzylation to the desired position and achieve a high degree of isomer control in the synthesis of this compound.

Design and Synthesis of Novel this compound Derivatives

The creation of new this compound derivatives involves strategic modifications to its core structure. These modifications are designed to explore the structure-activity relationships of the resulting compounds.

Structural Modifications of the Benzyloxy Moiety

Modifications to the benzyloxy group can significantly influence the molecule's properties. Synthetic strategies often involve the reaction of hydroquinone (B1673460) with various benzyl halides in the presence of a base. For instance, 4-(benzyloxy)phenol can be synthesized by reacting hydroquinone with benzyl bromide. google.com A method to produce 4-benzyloxyphenol with low coloration involves dissolving hydroquinone and benzyl halide completely in methanol (B129727), followed by the addition of a base to initiate the reaction. google.com

To prevent the formation of colored impurities from the oxidation of hydroquinone, the reaction can be carried out at a temperature of 65-75°C using methanol from which dissolved oxygen has been removed. google.com

Modifications of the Methoxy Group and its Positional Isomers

Altering the methoxy group or its position on the phenolic ring can lead to a diverse range of analogues. A general method for the synthesis of 4-methoxyphenol (B1676288) involves the reaction of hydroquinone with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521). prepchem.com The reaction is typically kept below 40°C and then heated to complete the reaction and destroy any unreacted dimethyl sulfate. prepchem.com

Another approach to synthesize 4-methoxyphenol from bromobenzene (B47551) involves a multi-step process that includes nucleophilic substitution to form phenol, followed by methylation to yield anisole. doubtnut.com Subsequent sulfonation and reaction with fuming sodium hydroxide, followed by hydrolysis, yields the final product. doubtnut.com

Introduction of Halogen Substituents on the Phenolic Ring

The introduction of halogen atoms onto the phenolic ring is a key strategy for creating derivatives with altered electronic and lipophilic properties. For instance, halogenated derivatives of 2,4,6-trimethoxychalcone have been synthesized and studied. nih.gov

Synthesis of Biphenyl (B1667301) and Chalcone (B49325) Analogues

The synthesis of biphenyl and chalcone analogues of this compound opens avenues to new classes of compounds with potentially interesting biological activities.

Biphenyl Analogues: A variety of hydroxylated biphenyls, which are structurally related to this compound, have been synthesized from 4-substituted-2-methoxyphenols. nih.gov For example, dehydrodieugenol, a dimer of eugenol (B1671780), can be synthesized by treating eugenol with potassium ferricyanide (B76249) in an ammonia (B1221849) solution. nih.gov

Chalcone Analogues: Chalcone derivatives can be prepared via Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde (B42025). orientjchem.orguniv-ovidius.roresearchgate.net For instance, a series of chalcone derivatives were synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) and various acetophenones. orientjchem.org Another study describes the synthesis of eight chalcone analogues from 4-(benzyloxy)benzaldehyde (B125253) using either sodium hydroxide or piperidine (B6355638) as a catalyst. univ-ovidius.roresearchgate.net

Below is an interactive data table summarizing the synthesis of some chalcone analogues:

| Aldehyde | Ketone | Catalyst | Product |

| 4-(Benzyloxy)benzaldehyde | 2'-Nitroacetophenone | NaOH | (E)-1-(2-nitrophenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |

| 4-(Benzyloxy)benzaldehyde | 4-Acetylbenzonitrile | NaOH | (E)-4-(3-(4-(benzyloxy)phenyl)acryloyl)benzonitrile |

| 4-(Benzyloxy)benzaldehyde | 1-(Furan-2-yl)ethanone | NaOH | (E)-1-(furan-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |

| 4-(Benzyloxy)benzaldehyde | 1-(5-Bromobenzofuran-2-yl)ethanone | Piperidine | (E)-1-(5-bromobenzofuran-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one |

Derivatization for Prodrug Development and Targeted Delivery

Prodrug strategies are employed to improve the delivery and efficacy of therapeutic compounds. nih.govrsc.org This involves modifying the parent molecule to create a derivative that is inactive until it reaches the target site, where it is converted to the active form. nih.gov

For example, a prodrug of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid was synthesized for colon-targeted delivery. nih.gov This involved conjugating the parent compound to a dipeptide, which can be cleaved by enzymes in the colon to release the active drug. nih.gov

Another approach involves the use of "click and release" systems for targeted delivery to specific organelles, such as mitochondria. nih.gov This strategy utilizes two components that react with each other only at high concentrations, such as those found within a targeted cellular compartment, to release the active drug. nih.gov

Biological Activities and Pharmacological Potentials of 4 Benzyloxy 2 Methoxyphenol and Its Derivatives

Antineoplastic Activity in Cellular Models

While research into the direct antineoplastic activity of 4-(Benzyloxy)-2-methoxyphenol is limited, numerous studies have explored the anticancer effects of its derivatives, demonstrating a range of activities against various cancer cell lines.

Antiproliferative Effects on Diverse Cancer Cell Lines

Data on the direct antiproliferative effects of this compound on cancer cell lines including HepG2, MCF-7, MDA-MB-231, HeLa, SGC-7901, A549, K-562, HSG, and PC3 is not available in the current scientific literature. However, related compounds have shown significant activity. For instance, the ethanolic extract of Tabernaemontana catharinensis demonstrated a significant reduction in cell viability in both MCF-7 and MDA-MB-231 breast cancer cell lines mdpi.com. Another study on adlay phenolic extracts also reported anti-proliferative effects on MCF-7 and MDA breast cancer cells sciepub.com.

Antiproliferative Activity of Related Compounds

| Compound/Extract | Cell Line | Activity | Reference |

|---|---|---|---|

| Ethanolic Extract of Tabernaemontana catharinensis | MCF-7 | IC50 of 83.06 µg/mL | mdpi.com |

| Ethanolic Extract of Tabernaemontana catharinensis | MDA-MB-231 | IC50 of 8.3 µg/mL | mdpi.com |

| Adlay Phenolic Extracts | MCF-7 | Anti-proliferative effects observed | sciepub.com |

| Adlay Phenolic Extracts | MDA-MB-231 | Anti-proliferative effects observed | sciepub.com |

| Phosphomolybdate based hybrid solid | MCF-7 | IC50 of 32.11 μmol L−1 | rsc.org |

| Phosphomolybdate based hybrid solid | A549 | IC50 of 25.17 μmol L−1 | rsc.org |

| Phosphomolybdate based hybrid solid | HepG2 | IC50 of 33.79 μmol L−1 | rsc.org |

Induction of Apoptosis in Neoplastic Cells

Specific studies detailing the induction of apoptosis in neoplastic cells by this compound are not currently available. However, research on its derivatives provides insights into potential mechanisms. For example, the derivative (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been shown to be cytotoxic to HeLa cells and to induce the activation of caspase-3, -8, and -9, which are key mediators of apoptosis nih.govjmb.or.kr. Another compound, 4-[4-(4- hydroxyphenoxy)phenoxy]phenol (4-HPPP), was found to induce apoptosis in antihepatoma and non-small-cell lung cancer cells scispace.com.

Cell Cycle Arrest Mechanisms

There is no direct evidence in the scientific literature to suggest that this compound induces cell cycle arrest. However, studies on related compounds indicate that this is a plausible mechanism of anticancer activity. For instance, a resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, was found to induce G2/M phase cell cycle arrest in HeLa human cervical cancer cells nih.gov. Similarly, cinobufagin, another natural compound, was shown to induce G2/M cell cycle arrest in malignant melanoma cells frontiersin.org. Janerin, a cytotoxic sesquiterpene lactone, also caused cell cycle arrest at the G2/M phase in a leukemic cell line mdpi.com.

Inhibition of Cancer Cell Migration and Colony Formation

Currently, there are no available studies that have specifically investigated the effect of this compound on cancer cell migration and colony formation. Research on a related compound, 2-Methoxy-4-vinylphenol (B128420) (2M4VP), has demonstrated the ability to suppress the migratory activity of Panc-1 and SNU-213 human pancreatic cancer cell lines nih.gov. Furthermore, 4-[4-(4- hydroxyphenoxy)phenoxy]phenol (4-HPPP) has been shown to inhibit the proliferation and migration of non-small-cell lung cancer cells in a zebrafish-based tumor xenograft model scispace.com.

Anti-inflammatory Properties and Immunomodulation

The anti-inflammatory and immunomodulatory properties of this compound have not been extensively studied. However, research on a structurally similar compound offers some indications of its potential in this area.

Modulation of Pro-inflammatory Mediators

There is no direct research on the modulation of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by this compound. However, a study on the derivative 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica Maxim., showed that it significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 production in a dose-dependent manner in RAW 264.7 cells nih.gov. This suggests that compounds with a similar core structure may possess anti-inflammatory properties. The production of NO and PGE2 are key events in the inflammatory response, and their inhibition is a target for anti-inflammatory therapies nih.govntu.edu.twmdpi.com.

Inhibition of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

Research has demonstrated that this compound and its derivatives can effectively inhibit the expression of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common model for studying inflammation, treatment with these compounds led to a dose-dependent reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govresearchgate.net This reduction is a direct consequence of the suppressed expression of iNOS and COX-2 at both the protein and mRNA levels. nih.gov For instance, 2-methoxy-4-vinylphenol (2M4VP), a derivative, significantly blocked LPS-induced iNOS and COX-2 expression. nih.govresearchgate.net Similarly, 4-methoxyhonokiol, another related compound, also demonstrated significant inhibition of both iNOS and COX-2 protein and mRNA expression in the same cell line. nih.gov The majority of 2-methoxyphenols that have been studied have shown capabilities as COX-2 inhibitors. nih.gov The inhibition of these enzymes is a critical mechanism underlying the anti-inflammatory properties of these compounds, as iNOS and COX-2 are pivotal in the synthesis of pro-inflammatory mediators.

Suppression of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound derivatives are largely attributed to their ability to suppress key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net In LPS-stimulated RAW264.7 cells, compounds like 2-methoxy-4-vinylphenol (2M4VP) have been shown to potently inhibit the translocation of the NF-κB p65 subunit into the nucleus. nih.govresearchgate.net This is achieved by preventing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov

Furthermore, these compounds effectively attenuate the phosphorylation of key MAPK family members, including p38, ERK1/2, and JNK. nih.govresearchgate.net For example, 4-methoxyhonokiol was found to inhibit the phosphorylation of p38 MAPK and JNK in a concentration-dependent manner, while having no effect on ERK phosphorylation. nih.gov The inhibition of both NF-κB and MAPK signaling pathways effectively blocks the transcription of a wide array of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines, thus providing a comprehensive anti-inflammatory response. nih.govmdpi.com

Regulation of Histone Acetylation in Inflammatory Responses

Emerging evidence indicates that the anti-inflammatory mechanism of this compound derivatives also involves the epigenetic regulation of gene expression through the modulation of histone acetylation. biorxiv.org Histone acetylation is a key process that influences chromatin structure and the accessibility of DNA for transcription. In inflammatory conditions, hyper-acetylation of histones can lead to an increase in the expression of pro-inflammatory genes. biorxiv.org

Specifically, studies have shown that 2-methoxy-4-vinylphenol (2M4VP) can inhibit the hyper-acetylation of histone H3 at lysines 9 and 14 (Lys9/Lys14) induced by LPS in RAW264.7 cells. nih.govresearchgate.net By preventing this hyper-acetylation, 2M4VP can effectively suppress the transcription of genes involved in the inflammatory cascade. This epigenetic modulatory activity represents a significant and distinct mechanism of action, highlighting the multifaceted anti-inflammatory potential of this class of compounds. The regulation of histone acetylation provides a more upstream control of the inflammatory process, potentially leading to more profound and sustained anti-inflammatory effects.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Recent studies have explored the interaction of this compound derivatives with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play crucial roles in metabolism and inflammation. mdpi.com Specifically, some derivatives have been identified as potent and selective agonists for PPARα. nih.gov For example, an oxybenzylglycine-based compound, BMS-687453, demonstrated a high affinity for human PPARα with an EC50 of 10 nM and showed approximately 410-fold selectivity over human PPARγ in transactivation assays. nih.gov

The activation of PPARα is known to exert anti-inflammatory effects through various mechanisms, including the repression of pro-inflammatory transcription factors like NF-κB. mdpi.com PPARα agonists have been shown to inhibit the inflammatory responses of microglia, the resident immune cells of the central nervous system. nih.gov The agonistic activity of these compounds on PPARα suggests a therapeutic potential for conditions where inflammation and metabolic dysregulation coexist, such as atherosclerosis and dyslipidemia. nih.gov This interaction with a key nuclear receptor highlights another important pharmacological dimension of this compound class beyond direct enzyme and pathway inhibition.

Antioxidant Efficacy

The antioxidant properties of this compound and its derivatives are a significant aspect of their biological activity. These compounds exhibit potent efficacy in neutralizing free radicals and reducing oxidative stress, which are underlying factors in many inflammatory and chronic diseases. Their antioxidant capacity has been evaluated through various established in vitro assays.

Radical Scavenging Capabilities (e.g., DPPH, anti-peroxy radical activity)

Derivatives of this compound have demonstrated significant radical scavenging capabilities, particularly against the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.govmdpi.com The anti-DPPH radical activity is a widely used metric to assess the ability of a compound to act as a free radical scavenger by donating a hydrogen atom or an electron. mdpi.com For many phenolic compounds, a lower IC50 value, which represents the concentration required to scavenge 50% of DPPH radicals, indicates a higher antioxidant activity. pan.pl

In addition to scavenging DPPH radicals, these compounds have also shown anti-peroxy radical activity. This has been investigated using methods such as the induction period method for the polymerization of methyl methacrylate (B99206) (MMA). nih.gov For instance, 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxy-phenol were found to be more efficient at scavenging both oxygen-centered radicals derived from benzoyl peroxide (BPO) and carbon-centered radicals from 2,2'-azobisisobutyronitrile (AIBN) when compared to eugenol (B1671780) and isoeugenol. nih.govmdpi.com The stoichiometric factor (n), which represents the number of free radicals trapped by one mole of an antioxidant, is another important parameter for evaluating anti-peroxy radical activity. mdpi.com

Evaluation of Reducing Power (e.g., CUPRAC, Ferric Reducing Power)

The reducing power of this compound derivatives is another key indicator of their antioxidant efficacy. This property is often evaluated using assays such as the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) and the Ferric Reducing Antioxidant Power (FRAP) assay. genox.comsigmaaldrich.com

The CUPRAC method is based on the reduction of the copper(II)-neocuproine complex (Cu(II)-Nc) to the copper(I)-neocuproine complex (Cu(I)-Nc) by an antioxidant, which results in a color change that can be measured spectrophotometrically. nih.govnih.gov This assay is advantageous as it is carried out at a pH close to physiological conditions and can detect a wide range of antioxidants, including both hydrophilic and lipophilic compounds. nih.gov

The FRAP assay, on the other hand, measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe(III)-TPTZ) complex to the ferrous form (Fe(II)-TPTZ), which has an intense blue color. nih.govnih.gov The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample. phcogres.com Both the CUPRAC and FRAP assays provide a measure of the total antioxidant capacity of a compound or a mixture of compounds. sigmaaldrich.comistanbul.edu.tr

Activation of Cellular Antioxidant Defense Pathways (e.g., Nrf2)

Phenolic compounds, including the 2-methoxyphenol scaffold present in this compound, are recognized for their antioxidant properties. nih.govnih.gov These properties often stem from their ability to scavenge free radicals and to activate endogenous antioxidant defense systems. nih.gov A key regulator of this cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov

Under normal physiological conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. researchgate.netnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes, initiating the transcription of a wide array of cytoprotective proteins, including antioxidant and phase II detoxification enzymes. nih.govresearchgate.netnih.gov Various natural compounds have been identified as activators of this Nrf2-ARE pathway, suggesting a promising therapeutic strategy for conditions associated with oxidative stress. nih.gov

While direct studies on this compound's ability to activate the Nrf2 pathway are not extensively detailed in the available research, the broader class of 4-substituted-2-methoxyphenols and their derivatives have demonstrated significant antioxidant activity. nih.govnih.gov For instance, hydroxylated biphenyls, which are dimers of 4-substituted-2-methoxyphenols, exhibit higher antioxidant activity compared to their corresponding phenolic monomers. nih.gov This enhanced activity is often linked to their molecular structure, which facilitates the donation of hydrogen atoms to neutralize free radicals. The antioxidant capacity of various 2-methoxyphenols has been evaluated through methods like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay. nih.gov The activation of the Nrf2 pathway represents a plausible mechanism through which these compounds exert their protective effects against oxidative damage.

Antimicrobial Activities

Antibacterial Spectrum and Potency against Specific Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Micrococcus luteus, Klebsiella pneumoniae)

Derivatives of 2-methoxyphenol have demonstrated a range of antibacterial activities against various Gram-positive and Gram-negative bacteria. The efficacy of these compounds often relates to their specific chemical structures.

For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a related benzaldehyde (B42025) derivative, has shown notable efficacy against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov Studies have determined a minimum inhibitory concentration (MIC) of 1024 µg/ml for HMB against S. aureus. nih.gov The mechanism of action appears to involve disruption of the bacterial cell membrane. nih.gov Similarly, other methoxyphenol compounds like eugenol (4-allyl-2-methoxyphenol) and capsaicin (B1668287) have been shown to be active against S. aureus and Escherichia coli. nih.govresearchgate.net

The antibacterial spectrum extends to other pathogens as well. Dihydroxynaphtyl aryl ketones, which can be considered complex phenolic derivatives, have shown strong inhibitory effects on the growth of Bacillus subtilis. nih.gov In contrast, the same compound had almost no effect on the growth of E. coli in liquid culture, which was attributed to the impermeability of the Gram-negative outer membrane. nih.gov However, other studies have shown that certain 2-methoxylated fatty acids do display antibacterial activity towards E. coli. nih.gov

Plant extracts rich in polyphenolic compounds have demonstrated broad-spectrum antibacterial activity against pathogens including Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, with MIC values often below 0.63 mg/ml. researchgate.net The data from various studies on related compounds are summarized below.

| Compound/Derivative | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus (including MRSA) | MIC: 1024 µg/ml; disrupts cell membrane | nih.gov |

| Eugenol (4-Allyl-2-methoxyphenol) | Staphylococcus aureus | Active, IC50: 0.75 mM | nih.govresearchgate.net |

| Eugenol (4-Allyl-2-methoxyphenol) | Escherichia coli | Active against foodborne pathogens | nih.govresearchgate.net |

| (6Z)-(±)-2-methoxy-6-hexadecenoic acid | Escherichia coli | Active, IC50: 21 µg/mL | nih.gov |

| (±)-2-methoxy-6-octadecynoic acid | Staphylococcus aureus (ClMRSA) | Active, IC50: 17–37 µg/mL | nih.gov |

| Dihydroxynaphtyl aryl ketone 4 (dNAK 4) | Bacillus subtilis | Strong inhibitory effect | nih.gov |

| Plant extracts with polyphenols | Klebsiella pneumoniae | Broad-spectrum activity (MIC < 0.63 mg/ml) | researchgate.net |

| Eucalyptus camaldulensis extracts | Micrococcus luteus | Significant antibacterial activity observed | als-journal.com |

Antifungal Efficacy

The 2-methoxyphenol scaffold is also a key feature in compounds exhibiting antifungal properties. Research has explored the efficacy of various derivatives against a range of fungal pathogens, including yeasts and filamentous fungi.

One study investigated a series of 2-acyl-1,4-benzohydroquinones and found that they possessed significant antifungal properties against diverse Candida and filamentous fungi strains. mdpi.com Notably, 2-octanoylbenzohydroquinone demonstrated a particularly low minimum inhibitory concentration (MIC) of 2 µg/mL against Candida krusei, a value comparable to the reference drug amphotericin B (1 µg/mL). mdpi.com This is significant as C. krusei is known for its intrinsic resistance to other common antifungal agents. mdpi.com

Other related compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have been shown to possess dose-dependent antifungal activity. researchgate.net This compound effectively inhibited the growth of Fusarium verticillioides and completely prevented the production of fumonisin B1, a mycotoxin, at a concentration of 400 mg/L in vitro. researchgate.net Furthermore, eugenol (4-allyl-2-methoxyphenol) has demonstrated antibiofilm activity against azole-resistant isolates of Aspergillus fumigatus. nih.gov The ability of these compounds to disrupt fungal cell wall integrity is considered a key mechanism of their action, and some benzaldehyde derivatives act as chemosensitizers, augmenting the potency of other antifungal agents. nih.gov

Antiviral Activities

Inhibition of Viral Integrase Activity

A critical target for antiviral drug development, particularly for retroviruses like HIV, is the viral integrase (IN) enzyme. nih.govthebodypro.com This enzyme is responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication. thebodypro.com Inhibiting this enzyme can effectively halt the viral life cycle.

Potential Against Specific Viral Pathogens (e.g., HIV, HBV)

The demonstrated ability of this compound derivatives to inhibit HIV-1 integrase directly establishes their potential as anti-HIV agents. nih.gov Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy (ART) for HIV infection. mdpi.com By blocking the integration of viral DNA, these compounds prevent the establishment of a productive, lifelong infection within host cells. thebodypro.com Therefore, scaffolds that can inhibit this enzyme are of significant interest in the ongoing search for new and improved HIV treatments.

Coinfection with Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) is common due to shared transmission routes. nih.govresearchgate.net This has spurred the development of drugs that possess dual activity against both viruses. nih.gov Several nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), such as tenofovir (B777) and lamivudine, are active against both HIV and HBV and are recommended for coinfected individuals. hiv.gov

While the research on 2-hydroxybenzoic acid derivatives specifically highlights their action against HIV-1 integrase, there is a lack of specific data in the provided search results regarding the activity of this compound or its close analogs against HBV. nih.gov However, the development of novel antiviral agents often involves screening against a wide range of viruses. Given the urgent need for new HBV therapies, compounds showing promise against one virus, like HIV, could be considered for evaluation against other viral pathogens, including HBV. nih.gov

Enzyme and Receptor Modulatory Effects Beyond Anti-inflammatory Pathways

The therapeutic potential of this compound and its derivatives extends beyond their anti-inflammatory properties to the modulation of various enzymes and receptors critical in a range of physiological and pathological processes. Research into these compounds has revealed inhibitory effects on enzymes involved in detoxification, neurotransmitter metabolism, and cellular structural dynamics, highlighting their potential as scaffolds for the development of novel therapeutic agents.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial enzyme in cellular defense against oxidative stress, catalyzing the two-electron reduction of quinones and related substrates, thereby preventing the generation of reactive oxygen species. nih.gov While direct studies on the inhibitory activity of this compound on NQO1 are not extensively documented, research on related structures provides insights into potential interactions.

Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. A significant body of research has focused on 4-(benzyloxy)phenyl derivatives as potent and selective MAO-B inhibitors. researchgate.netnih.govresearchgate.net

Several studies have synthesized and evaluated a range of benzyloxy derivatives, demonstrating their strong inhibitory activity against MAO-B. For example, a series of isatin-based benzyloxybenzaldehyde derivatives were synthesized, with some compounds exhibiting potent MAO-B inhibitory activity with IC50 values in the nanomolar range. nih.gov Specifically, (3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one (ISB1) and (3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one (ISFB1) showed IC50 values of 0.124 µM and 0.135 µM, respectively. nih.gov

Further studies on benzyloxy-derived halogenated chalcones also revealed potent MAO-B inhibition, with some derivatives showing IC50 values as low as 0.062 µM. nih.gov The structure-activity relationship (SAR) studies indicate that the presence and position of substituents on the benzyloxy ring significantly influence the inhibitory potency. researchgate.net For instance, electron-withdrawing groups on the benzyloxy ring have been shown to enhance MAO-B inhibition. researchgate.net Kinetic studies have revealed that many of these benzyloxy derivatives act as reversible and competitive inhibitors of MAO-B. nih.gov

Table 1: MAO-B Inhibitory Activity of Selected this compound Derivatives

| Compound | Structure | IC50 (µM) for MAO-B | Reference |

|---|---|---|---|

| (3Z)-3-((4-(benzyloxy)benzylidene)hydrazineylidene)indolin-2-one (ISB1) | Isatin-based benzyloxy derivative | 0.124 | nih.gov |

| (3Z)-3-((4-((3-fluorobenzyl)oxy)benzylidene)hydrazineylidene)indolin-2-one (ISFB1) | Isatin-based benzyloxy derivative | 0.135 | nih.gov |

| Benzyloxy-derived halogenated chalcone (B49325) (BB4) | Chalcone derivative | 0.062 | nih.gov |

| Benzyloxy-derived halogenated chalcone (BB2) | Chalcone derivative | 0.093 | nih.gov |

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. The inhibition of LOXs, particularly 15-lipoxygenase (15-LOX), is a target for anti-inflammatory therapies. While direct studies on this compound are limited, research on structurally related compounds suggests potential inhibitory activity.

Studies on various plant extracts and their isolated compounds have demonstrated significant 15-lipoxygenase inhibitory activity. researchgate.netkoreascience.kr For example, a series of polymethoxylated flavonoids isolated from orange peel showed potent inhibition of soybean 15-lipoxygenase, with the strongest inhibitor having an IC50 value of 49 µM. researchgate.net Although not direct derivatives, these findings suggest that molecules with benzyloxy-like methoxy (B1213986) substitutions on a phenyl ring can interact with and inhibit lipoxygenase enzymes. Further investigation into benzyloxyphenol derivatives is warranted to determine their specific efficacy as lipoxygenase inhibitors.

Cholinesterases, such as acetylcholinesterase (AChE), play a critical role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Derivatives of this compound have shown promise as cholinesterase inhibitors.

A study on 3-benzyloxyflavone derivatives revealed potent dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com One of the synthesized compounds was identified as a highly active inhibitor of both AChE (IC50 = 0.05 µM) and BChE (IC50 = 0.09 µM), outperforming the standard drug Donepezil. tandfonline.com Structure-activity relationship studies indicated that the nature and position of substituents on the B-ring of the 3-benzyloxyflavone scaffold significantly impact the inhibitory activity. tandfonline.com

Furthermore, other studies on various derivatives containing benzylidene moieties have reported a range of IC50 values for acetylcholinesterase inhibition, from the low micromolar to nanomolar range, highlighting the potential of this chemical scaffold in designing new cholinesterase inhibitors. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzyloxy Derivatives

| Compound Class | Example Compound | IC50 (µM) for AChE | Reference |

|---|---|---|---|

| 3-Benzyloxyflavone | Derivative 2 | 0.05 | tandfonline.com |

| 3-Benzyloxyflavone | Derivative 5 | 0.07 | tandfonline.com |

| 3-Benzyloxyflavone | Derivative 10 | 0.08 | tandfonline.com |

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. The cytosolic isoforms, human carbonic anhydrase I and II (hCA I and hCA II), are important drug targets. Phenolic compounds, which are structurally related to this compound, have been investigated as inhibitors of these enzymes.

Studies on a series of antioxidant phenols have demonstrated their inhibitory effects on hCA I and hCA II, with K(I) values ranging from 37.5 to 274.5 µM for hCA I and 0.29 to 113.5 µM for hCA II. researchgate.net Guaiacol (B22219) (2-methoxyphenol), a core component of the this compound structure, was among the phenols that showed inhibitory activity. researchgate.net These phenols were found to be non-competitive inhibitors. researchgate.net Further investigations into various phenolic compounds have confirmed their ability to inhibit hCA I and II, with some derivatives showing Ki values in the micromolar range. nih.govtandfonline.commdpi.comnih.gov The inhibition mechanism of phenols is distinct from that of classical sulfonamide inhibitors, as they are thought to bind to the zinc-coordinated water molecule within the enzyme's active site. unifi.it

Table 3: Inhibition Constants (Ki) of Phenolic Compounds against hCA I and hCA II

| Compound | Ki (µM) for hCA I | Ki (µM) for hCA II | Reference |

|---|---|---|---|

| Phenol (B47542) | 2.7-11.5 | 2.7-11.5 | unifi.it |

| Guaiacol | 274.5 | 113.5 | researchgate.net |

| Arachidonoyl dopamine | 203.80 | 75.25 | tandfonline.com |

Tubulin polymerization is a critical process in cell division, and its inhibition is a well-established strategy in cancer chemotherapy. Several classes of compounds containing benzyloxy and related moieties have been identified as potent inhibitors of tubulin polymerization.

For instance, a series of N-benzyl arylamide derivatives have been designed and synthesized as colchicine-binding site inhibitors, demonstrating excellent antiproliferative potency with IC50 values in the nanomolar range. ccspublishing.org.cn One of the lead compounds from this series potently inhibited tubulin polymerization with an IC50 of 0.62 µmol/L. ccspublishing.org.cn Similarly, 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have been developed as a novel class of tubulin polymerization inhibitors, with some compounds being more potent than the well-known inhibitor combretastatin (B1194345) A4 (CA4). tandfonline.comnih.gov The structure-activity relationship studies of these compounds indicate that the presence and position of methoxy and other groups on the aromatic rings are crucial for their activity. nih.gov

Table 4: Tubulin Polymerization Inhibitory Activity of Selected Compounds

| Compound Class | Example Compound | IC50 (µM) for Tubulin Polymerization | Reference |

|---|---|---|---|

| N-Benzyl arylamide derivative | 13n (MY-1388) | 0.62 | ccspublishing.org.cn |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | Compound 4t | 0.43 | tandfonline.com |

| 2-styrylquinazolinone derivative | 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone | 5.8 | nih.gov |

Cyclin-Dependent Kinase (CDK) Activity Modulation

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. The dysregulation of CDK activity is a hallmark of many diseases, particularly cancer, making them a significant target for therapeutic intervention. The development of small molecule inhibitors that can modulate CDK activity has been an active area of research in medicinal chemistry.

A comprehensive review of the scientific literature and patent databases was conducted to ascertain the role of this compound and its derivatives as modulators of CDK activity. Despite extensive searches, there is currently no publicly available research or data to suggest that this compound or any of its specifically synthesized derivatives have been evaluated for their ability to modulate cyclin-dependent kinase activity.

The core structure of this compound, featuring a substituted aromatic ring, is a common motif in many biologically active compounds. However, its specific potential as a CDK inhibitor remains unexplored. Future research could involve the synthesis of a library of derivatives of this compound and their subsequent screening against a panel of CDKs to determine any potential inhibitory activity and elucidate structure-activity relationships. Such studies would be necessary to establish whether this chemical scaffold holds any promise for the development of novel CDK modulators.

Structure Activity Relationship Sar Studies

Influence of the Benzyloxy Moiety on Biological Activities

The benzyloxy group, a benzyl (B1604629) group linked via an ether bond, significantly modulates the physicochemical properties and biological interactions of the parent molecule.

Lipophilicity is a key determinant of a molecule's ability to cross biological membranes. The benzyloxy group, being largely nonpolar, increases the lipophilicity of the phenolic scaffold. While this can enhance membrane permeability, it often creates a trade-off with aqueous solubility, which can impact bioavailability. nih.gov The relationship between a compound's structure and its permeability is complex; in silico studies on various phenolic compounds have shown that skin permeability is correlated with lipophilicity (iLogP), molecular weight, and the topological polar surface area (TPSA). umsha.ac.ir

Phenolic lipids, which are amphiphilic in nature, can incorporate into cell membranes and increase their permeability to ions and small molecules. nih.gov This effect may stem from the formation of non-bilayer structures within the membrane. nih.gov However, some research suggests that the ability of phenolic compounds to alter membrane ion permeability is not directly correlated with lipophilicity but is instead governed by specific interactions at the lipid-water interface, such as the formation of stable bonds with phosphate (B84403) groups on lipids. rsc.org In studies of benzyloxy chalcones, Parallel Artificial Membrane Permeability Assay (PAMPA) results indicated that these compounds possess significant permeability, suggesting good potential for crossing the blood-brain barrier. nih.gov

The benzyloxy group plays a direct role in the binding of a molecule to its biological target. Its size, shape, and electronic properties can lead to specific, high-affinity interactions within a receptor's binding pocket. For instance, in a series of benzyloxy chalcones designed as human monoamine oxidase B (hMAO-B) inhibitors, the position of the benzyloxy group was critical for activity. nih.gov Compounds with the benzyloxy group at the para position of the B-ring consistently showed higher hMAO-B inhibition than those with the group at the ortho position. nih.gov

The binding of these molecules within the active site of the hMAO-B enzyme was found to be stabilized by π-π stacking interactions, a common non-covalent interaction involving aromatic rings. nih.gov This highlights the benzyloxy moiety's role in establishing effective and stable binding to a protein target. nih.gov More generally, van der Waals forces are known to play a pivotal role in the binding of ligands to proteins. mdpi.com Furthermore, structural modifications to the benzyloxy group itself can fine-tune binding affinity. In studies of kappa opioid receptor antagonists, replacing an N-benzyl group with an N-phenethyl or N-cyclopropylmethyl group resulted in analogs with the highest receptor affinities. researchgate.net

Effects of Methoxy (B1213986) Group Position and Substitutions on Pharmacological Profiles

The methoxy (-OCH3) group is a key feature of many bioactive natural phenols, including guaiacol (B22219) (2-methoxyphenol) and its derivatives. nih.gov Its position and any substitutions upon it can profoundly alter a compound's pharmacological profile.

The methoxy group is an electron-donating group that can increase the electron density of the aromatic ring, which in turn enhances the free-radical scavenging ability of the adjacent phenolic hydroxyl group. nih.govresearchgate.net Studies on a range of 2-methoxyphenols have demonstrated their potential as antioxidants and cyclooxygenase-2 (COX-2) inhibitors. nih.govjosai.ac.jp The antioxidant activity of phenolic acids is promoted by the presence of methoxyl groups; typically, a greater number of methoxyl groups leads to higher antioxidant activity. nih.govresearchgate.net

The importance of the methoxy group is further highlighted in studies where it is substituted with other functional groups. In a series of curcumin (B1669340) analogs, the methoxy group was replaced by various substituents (H, Br, Cl, F, NO2, CH3, and OH). The resulting analogs displayed dramatically different anti-inflammatory effects. nih.gov For example, the analog where the methoxy group was replaced by a hydroxyl group (Cur-OH) and the bromo-substituted analog (Cur-Br) effectively suppressed nitric oxide production, whereas the nitro-substituted analog (Cur-NO2) was inactive. nih.gov This demonstrates that the substitution at the methoxy position is critical to the anti-inflammatory effects of this class of compounds. nih.gov

| Compound | Substitution at Methoxy Position | Inhibition of NO Production (%) | Effect on DSS-induced Colitis |

|---|---|---|---|

| Curcumin | -OCH3 (Reference) | 74.91 ± 0.88 | Beneficial |

| Cur-OH | -OH | 77.75 ± 0.89 | Not Reported |

| Cur-Br | -Br | 71.75 ± 0.90 | Beneficial |

| Cur-NO2 | -NO2 | Inactive | No Effect |

Contribution of the Phenolic Hydroxyl Group to Bioactivity

The phenolic hydroxyl (-OH) group is arguably the most critical functional group for the biological activity of many phenols. It acts as a primary hydrogen bond donor, allowing it to interact with key residues in enzyme active sites and receptors. kagawa-u.ac.jpmdpi.com

Its role is multifaceted. In terms of antioxidant activity, the hydroxyl group can donate a hydrogen atom to neutralize free radicals, a mechanism known as hydrogen atom transfer (HAT). nih.govresearchgate.net The number and position of phenolic hydroxyl groups are directly related to this free radical scavenging ability. nih.govmdpi.com Beyond antioxidant effects, the hydroxyl group is crucial for specific binding to protein targets. Molecular dynamics simulations have shown that a phenolic hydroxyl group can form hydrogen bonds with phospholipids (B1166683) in the cell membrane, which facilitates the compound's partitioning from water into the membrane. kagawa-u.ac.jp Subsequently, this same hydroxyl group can form new hydrogen bonds with the protein target, compensating for the energy loss of desolvation and contributing to a strong binding affinity. kagawa-u.ac.jp The absence of a phenolic hydroxyl group can lead to reduced binding affinity and may even enhance unwanted tumor-promoting activities in some contexts. kagawa-u.ac.jp

Significance of Halogen Substitution on Activity and Selectivity

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings of phenolic compounds is a common medicinal chemistry strategy to modulate activity and selectivity. Halogens can alter a molecule's lipophilicity, electronic properties, and metabolic stability.

In SAR studies of benzyloxy and phenoxy acids as potential antisickling agents, the highest activity was observed in compounds that contained dihalogenated aromatic rings. nih.gov Similarly, in the development of hMAO-B inhibitors, an analog featuring a bromothiophene ring and a para-positioned benzyloxy group exhibited strong inhibitory activity. nih.gov Shifting the benzyloxy group to the ortho position in this halogenated series resulted in a more than 45-fold decrease in selectivity, underscoring the interplay between halogen substitution and the positioning of other key functional groups. nih.gov

The type of halogen can also be important. A study on curcumin analogs found that replacing the methoxy group with a bromine atom (Cur-Br) resulted in a compound that retained potent anti-inflammatory and anticolitis effects, similar to curcumin itself. nih.gov

| Compound ID | A-Ring Substituent | B-Ring Benzyloxy Position | hMAO-B IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| B8 | Bromothiophene | para | 0.120 | >83.333 |

| B9 | Bromothiophene | ortho | 4.539 | 1.833 |

| B10 | Thiophene | para | 0.067 | 504.791 |

Conformational Flexibility and Steric Hindrance in Structure-Activity Relationships

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational flexibility and steric hindrance are two key factors that medicinal chemists manipulate to optimize a drug's potency and selectivity. unina.it

Restricting a molecule's conformational flexibility, for instance by introducing cyclic structures, can "pre-pay" the entropic penalty of binding, leading to higher affinity. unina.it However, a delicate balance must be struck. Studies on muscarinic receptor antagonists showed that introducing a rigid azabicyclo-octane group significantly boosted binding affinity but also reduced the duration of action. biorxiv.org In contrast, analogs with more moderate flexibility maintained high potency while achieving a longer receptor residence time. biorxiv.org This illustrates that some degree of flexibility is often necessary for optimal binding and kinetics.

Steric hindrance, the effect of bulky chemical groups, can also be strategically employed. Large groups can be used to shield a molecule from metabolic enzymes or to prevent binding to off-target receptors. unina.it The antioxidant activity of phenolic compounds is influenced by steric hindrance around the hydroxyl group. researchgate.net Furthermore, molecular modeling of hydroxylated biphenyls derived from 4-substituted-2-methoxyphenols has been used to evaluate the preferred conformations and dihedral angles that are suitable for their antiproliferative activity, indicating that a specific 3D arrangement is necessary for their biological function. researchgate.net

Comparative SAR Analysis with Structurally Related Natural and Synthetic Compounds

The structure-activity relationship (SAR) of 4-(Benzyloxy)-2-methoxyphenol can be inferred by comparing its chemical architecture with structurally analogous compounds, including guaiacol, eugenol (B1671780), vanillin (B372448) derivatives, and chalcones. The core of this compound is a guaiacol (2-methoxyphenol) moiety. The key distinguishing features are the substituents at the C4 position of the phenyl ring and the presence or absence of other functional groups.

Guaiacol and its Derivatives

Guaiacol, or 2-methoxyphenol, represents the fundamental scaffold of this compound. nih.gov SAR studies on guaiacol derivatives often focus on their antioxidant and enzyme inhibitory properties. For instance, synthetic guaiacol derivatives have been investigated as myeloperoxidase (MPO) inhibitors, an enzyme linked to oxidative stress in cardiovascular diseases. nih.gov The mechanism of inhibition is noted to be reversible. nih.gov The antioxidant properties of guaiacol itself are utilized as an anti-skinning agent in paints. nih.gov The introduction of a bulky benzyloxy group at the C4 position, as seen in this compound, differentiates it significantly from the parent guaiacol. This substitution dramatically increases the molecule's lipophilicity and size, which would be expected to alter its interaction with biological targets compared to simpler guaiacol derivatives.

Table 1: Comparative SAR of Guaiacol Derivatives

| Compound/Class | Key Structural Feature | Impact on Biological Activity | Citation |

|---|---|---|---|

| Guaiacol | Parent 2-methoxyphenol structure | Possesses antioxidant properties; serves as a basis for more complex derivatives. | nih.gov |

| Synthetic Guaiacol Derivatives | Various substitutions on the guaiacol scaffold | Show potential as reversible myeloperoxidase (MPO) inhibitors, targeting oxidative stress. | nih.gov |

| This compound | Large benzyloxy group at C4 | Increased size and lipophilicity compared to guaiacol, suggesting altered target interaction and bioavailability. | nih.gov |

Eugenol and its Derivatives

Eugenol (4-allyl-2-methoxyphenol) shares the guaiacol core but features an allyl group at the C4 position. mdpi.com It is known for a wide range of biological activities, including antioxidant and anti-inflammatory effects. mdpi.comnih.gov SAR studies on eugenol derivatives indicate that modifications can significantly impact their efficacy. Quantitative Structure-Activity Relationship (QSAR) analyses have been performed to predict the antioxidant activity of eugenol derivatives, with models showing that electronic parameters like HOMO energy and hydrophobic parameters (log P) are significant for activity. tiikmpublishing.comwalisongo.ac.id Modifications often target the phenolic hydroxyl group or the allyl side chain. For example, the presence of electron-withdrawing groups, such as chlorine, on a phenyl ring attached to the eugenol structure can enhance antibacterial activity, whereas masking the hydroxyl group can sometimes lead to improved activity profiles. mdpi.com Compared to eugenol, this compound lacks the reactive allyl group but possesses a much larger, sterically hindering benzyloxy group, which would fundamentally change its binding profile and reactivity.

Table 2: Comparative SAR of Eugenol Derivatives

| Compound/Class | Key Structural Feature | Impact on Biological Activity | Citation |

|---|---|---|---|

| Eugenol | Allyl group at C4; free phenolic hydroxyl at C1 | Exhibits inherent antioxidant, anti-inflammatory, and antibacterial properties. | mdpi.comnih.govmdpi.com |

| Eugenol Derivatives (General) | Modifications at the hydroxyl or allyl group | Activity is influenced by electronic and hydrophobic descriptors (HOMO, log P). | tiikmpublishing.comwalisongo.ac.id |

| Chloro-phenyl Eugenol Derivatives | Addition of chloro-phenyl groups | Presence of electron-withdrawing groups like chlorine in the meta- or ortho-position can enhance antibacterial activity. | mdpi.com |

| This compound | Benzyloxy group at C4 instead of an allyl group | Lacks the allyl group's reactivity; possesses greater steric bulk, suggesting a different biological interaction profile. | nih.gov |

Vanillin and its Derivatives

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is another closely related structure, differing from the core of this compound by having a free hydroxyl group at C4 and an aldehyde group at C1. The phenolic hydroxyl and aldehyde functionalities are crucial for its biological activities. nih.govmdpi.com SAR studies show that derivatization of these groups leads to significant changes in antioxidant and antimicrobial properties. researchgate.netnih.gov For instance, acetylation and reduction of the aldehyde group in vanillin have been shown to enhance its antioxidant activity. researchgate.net The creation of Schiff bases from the aldehyde group can produce derivatives with significant antimicrobial activity, particularly when electron-withdrawing substituents are included. nih.gov The presence of a tertiary amino group and the number of vanillin moieties in a molecule can also contribute to antioxidant activity. nih.gov In this compound, the critical phenolic hydroxyl is masked by a benzyl group, and the aldehyde group is absent. This suggests that its antioxidant mechanism, if any, would differ from vanillin, as the hydrogen-donating ability of the phenolic hydroxyl is eliminated.

Table 3: Comparative SAR of Vanillin Derivatives

| Compound/Class | Key Structural Feature | Impact on Biological Activity | Citation |

|---|---|---|---|

| Vanillin | Free hydroxyl at C4 and an aldehyde at C1 | The phenolic hydroxyl is key for antioxidant activity; the aldehyde allows for further derivatization. | nih.govmdpi.com |

| Acetylated/Reduced Vanillin | Modification of the aldehyde group | Enhances antioxidant activity compared to the parent vanillin. | researchgate.net |

| Vanillin Schiff Bases | Aldehyde converted to an imine | Can confer significant antimicrobial properties, influenced by substituents on the imine nitrogen. | nih.gov |

| This compound | Protected hydroxyl at C4; no aldehyde group | Lacks the key functional groups of vanillin responsible for its characteristic antioxidant and antimicrobial activities. | nih.gov |

Chalcones

Chalcones are characterized by a 1,3-diphenyl-2-propen-1-one scaffold, an α,β-unsaturated carbonyl system that is a well-known pharmacophore. acs.orgresearchgate.net While structurally distinct from the single-ring this compound, many potent chalcones are synthesized using vanillin or its derivatives, thus incorporating a 4-hydroxy-3-methoxyphenyl ring as one of the two aryl units. researchgate.net The SAR of chalcones is extensively studied. The substitution pattern on both aromatic rings is crucial for activity. researchgate.netnih.gov For cholinesterase inhibition, methoxy substitution on ring A (the ring not attached to the carbonyl group) plays a significant role. nih.gov For anticancer activity, the α,β-unsaturated system is often essential, likely acting as a Michael acceptor. acs.org The presence of hydroxyl and methoxy groups can modulate the activity. For antimalarial chalcones, hydroxyl and aldehyde groups on ring A were found to play a pivotal role in the activity. acs.org this compound lacks the defining α,β-unsaturated carbonyl system of chalcones and their dual-ring structure, indicating it would not share the same mechanisms of action, such as Michael addition, that are common for chalcones. acs.org

Table 4: Comparative SAR of Chalcone (B49325) Derivatives

| Compound/Class | Key Structural Feature | Impact on Biological Activity | Citation |

|---|---|---|---|

| Chalcones (General) | α,β-unsaturated carbonyl system (enone) | This system is a key pharmacophore, often acting as a Michael acceptor; essential for many anticancer activities. | acs.orgnih.gov |

| Substituted Chalcones | Substituents on the two aromatic rings | Substitution patterns (e.g., methoxy, hydroxyl, halogens) are critical for modulating anti-inflammatory, anticancer, and antimalarial activities. | researchgate.netnih.govacs.org |

| Vanillin-derived Chalcones | Incorporation of a 4-hydroxy-3-methoxyphenyl ring | This specific moiety is common in many biologically active synthetic chalcones. | researchgate.net |

| This compound | Single aromatic ring; absence of enone system | Fundamentally different scaffold and lacks the key reactive features of chalcones. | nih.gov |

Molecular Mechanisms of Action and Cellular Target Identification

Dissection of Intracellular Signaling Pathway Modulation

There is no available research specifically investigating the interaction of 4-(Benzyloxy)-2-methoxyphenol with the NF-κB and MAPK signaling cascades.

No studies have been published that specifically detail the regulation of the PI3K/Akt signaling pathway by this compound.

There is no scientific evidence to date that describes the inhibition of Wnt/β-catenin pathway components by this compound.

Investigation of Programmed Cell Death Induction Pathways

Activation of Caspase-Dependent Apoptosis

Research into the pro-apoptotic activities of apocynin, a structural analog of this compound, has revealed its capacity to induce programmed cell death in various cell types, including cancer cells. Apocynin treatment has been shown to significantly increase the levels of reactive oxygen species (ROS) in A549 lung cancer cells. ijper.org This elevation in ROS can disrupt the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. ijper.org

The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytosol, which in turn activate a cascade of caspases, the key executioners of apoptosis. ijper.org Studies have demonstrated that apocynin treatment enhances the levels of executioner caspases, which are responsible for cleaving cellular proteins and dismantling the cell. ijper.org Furthermore, apocynin has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. ijper.orgnih.gov The ratio of Bax to Bcl-2 is a crucial determinant of cell fate, with a higher ratio favoring apoptosis.

Table 1: Effects of Apocynin on Apoptotic Markers in A549 Human Lung Cancer Cells

| Marker | Effect of Apocynin Treatment | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) | Significantly increased | ijper.org |

| Mitochondrial Membrane Potential | Disrupted | ijper.org |

| Caspases | Levels enhanced | ijper.org |

| Bax (pro-apoptotic) | Levels increased | ijper.org |

| Bcl-2 (anti-apoptotic) | Level diminished | ijper.org |

Modulation of Autophagic Processes

Apocynin has been investigated for its role in modulating autophagy, a cellular process of self-degradation that can either promote cell survival or contribute to cell death. In a rat model of traumatic brain injury (TBI), treatment with apocynin significantly reduced the expression of the autophagy markers LC3 and Beclin1 in the hippocampus. nih.gov This suggests that apocynin can suppress neuronal autophagy in the context of brain injury. nih.gov The protective effects of apocynin in this model were associated with the attenuation of brain edema and neuronal damage. nih.gov

The mechanism of apocynin's effect on autophagy may be linked to its well-known role as an inhibitor of NADPH oxidase (NOX), which reduces the production of reactive oxygen species (ROS). tandfonline.com By acting as an antioxidant, apocynin may alleviate cellular stress that would otherwise trigger an autophagic response. tandfonline.com In some contexts, particularly in cancer therapy, the inhibition of autophagy can enhance the efficacy of treatments like radiotherapy. tandfonline.com

Furthermore, studies have shown that apocynin can alleviate the side effects of autophagy-blocked radiotherapy through its antioxidant effects. tandfonline.com The modulation of autophagy by apocynin is also linked to its influence on inflammatory pathways, such as the TLR4/NF-κB signaling pathway. nih.govacs.orgacs.org By suppressing this pathway, apocynin can reduce inflammation and concurrently modulate neuronal autophagy, contributing to its neuroprotective effects. nih.govacs.orgacs.org

Table 2: Modulation of Autophagy-Related Proteins and Pathways by Apocynin

| Protein/Pathway | Effect of Apocynin Treatment | Model System | Reference |

|---|---|---|---|

| LC3 | Expression reduced | Rat model of TBI | nih.gov |

| Beclin1 | Expression reduced | Rat model of TBI | nih.gov |

| NADPH Oxidase (NOX) | Activity inhibited | General | tandfonline.com |

Anti-Aggregation Mechanisms (e.g., Aβ peptide aggregation inhibition)

While direct studies on this compound are limited, research on structurally related compounds provides insight into potential anti-aggregation mechanisms, particularly concerning amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The aggregation of Aβ peptides is a key event in the formation of amyloid plaques in the brain. frontiersin.orgmdpi.com

A study on 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a terminal metabolite of polyphenol compounds with a similar phenolic structure, demonstrated its ability to inhibit the aggregation of Aβ42 in vitro. nih.gov Thioflavin T (ThT) assays revealed that HMPA inhibited both the nucleation and elongation phases of Aβ aggregation. nih.gov Electron microscopy further showed that in the presence of HMPA, low-molecular-weight Aβ42 formed shorter fibrils compared to the control. nih.gov

Natural compounds, particularly polyphenols, are a significant area of research for their potential to interfere with Aβ aggregation. frontiersin.org These compounds can act through various mechanisms, including inhibiting the initial association of Aβ monomers, remodeling Aβ oligomers into non-toxic, off-pathway species, and preventing secondary nucleation. frontiersin.org The molecular structure of these inhibitors, often featuring aromatic rings and hydroxyl groups, allows them to interact with Aβ peptides and disrupt the aggregation process.

Table 3: Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) on Aβ42 Aggregation

| Parameter | Observation | Method | Reference |

|---|---|---|---|

| Aβ Aggregation | Inhibition of nucleation and elongation phases | Thioflavin T (ThT) assay | nih.gov |

| Aβ Fibril Formation | Formation of shorter fibrils | Electron Microscopy | nih.gov |

Regulation of Oxidative Stress Response Pathways (e.g., Nrf2 activation)

Apocynin has been shown to influence the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. acs.orgacs.org Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its repressor protein, Keap1. acs.org Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes. acs.org

In the context of traumatic brain injury, it has been observed that the Nrf2 signaling pathway can be activated to protect neuronal cells from damage. acs.orgacs.org Some polyphenolic compounds have been shown to protect neuronal cells by activating the Nrf2 signaling pathway, which enhances antioxidant defenses while inhibiting the autophagy pathway. acs.org The activation of Nrf2 leads to the expression of downstream targets such as heme oxygenase-1 (HO-1), which plays a role in mitigating oxidative damage. acs.org